Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a benzenesulfonyl group and a diethylamino group attached to a penta-2,4-dienoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate typically involves the following steps:
Formation of the Penta-2,4-dienoate Backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malonate ester.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine.
Addition of the Diethylamino Group: The diethylamino group can be added through a nucleophilic substitution reaction using diethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzenesulfonyl group, converting it to a benzenesulfinyl or benzenesulfenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the diethylamino group.
Reduction: Benzenesulfinyl or benzenesulfenyl derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate can be compared with other similar compounds such as:
Ethyl 2-(benzenesulfonyl)-3-(diethylamino)propanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate: Similar structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness:
- The presence of both the benzenesulfonyl and diethylamino groups in this compound provides unique chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-4-18(5-2)14-10-13-16(17(19)22-6-3)23(20,21)15-11-8-7-9-12-15/h7-14H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFPHONPCQANDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=CC=C(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730581 |
Source
|
Record name | Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160306-22-9 |
Source
|
Record name | Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.